molecular formula C27H27N3O B2907555 1-benzyl-4-[1-(2,5-dimethylbenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one CAS No. 847396-47-8

1-benzyl-4-[1-(2,5-dimethylbenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one

Cat. No. B2907555
CAS RN: 847396-47-8
M. Wt: 409.533
InChI Key: RYLZSQNAIGMYQG-UHFFFAOYSA-N
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Description

The compound “1-benzyl-4-[1-(2,5-dimethylbenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one” is an organic compound . It has been studied for its interaction with selected antifungal drug target enzymes .


Molecular Structure Analysis

The molecular structure of this compound is complex, as indicated by its name. It contains a benzyl group, a benzimidazole group, and a pyrrolidinone group .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, it has been studied for its interactions with antifungal drug target enzymes .

Mechanism of Action

The compound has been studied for its potential antifungal activity. It was found to interact with several amino acid residues, suggesting that it could target Aspergillus fungal proteins to exhibit anti-Aspergillus activity in drug-resistant strains .

Future Directions

The compound’s potential as an antifungal agent suggests that it could be further studied for its efficacy against other fungal strains and its potential use in antifungal drugs .

properties

IUPAC Name

1-benzyl-4-[1-[(2,5-dimethylphenyl)methyl]benzimidazol-2-yl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27N3O/c1-19-12-13-20(2)22(14-19)18-30-25-11-7-6-10-24(25)28-27(30)23-15-26(31)29(17-23)16-21-8-4-3-5-9-21/h3-14,23H,15-18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYLZSQNAIGMYQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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